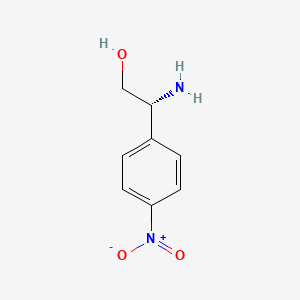

Benzeneethanol, beta-amino-4-nitro-, (betaR)-

Description

Benzeneethanol, beta-amino-4-nitro-, (betaR)- is a chiral aromatic alcohol with a phenyl ring substituted at the para position with a nitro group (-NO₂) and a beta-amino (-NH₂) group on the ethanol moiety. Its IUPAC name is (R)-2-amino-1-(4-nitrophenyl)ethanol. This compound combines the structural features of benzeneethanol (a phenyl group attached to an ethanol backbone) with electron-withdrawing (nitro) and electron-donating (amino) substituents, which influence its physicochemical and biological properties. The (betaR) configuration indicates the stereochemistry at the beta carbon, which is critical for its interactions in chiral environments, such as enzyme binding or asymmetric synthesis .

For instance, this propanoic acid derivative has a melting point of 202°C, density of 1.404 g/cm³, and low vapor pressure (1.81E-07 mmHg at 25°C), suggesting that the ethanol analog may exhibit comparable thermal stability and polarity .

Properties

CAS No. |

1213473-31-4 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c9-8(5-11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |

InChI Key |

WWDKYXJKHQRFGX-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, beta-amino-4-nitro-, (betaR)- can be achieved through various synthetic routes. One common method involves the Henry reaction, which is a base-catalyzed C-C bond-forming reaction between nitroalkanes and aldehydes or ketones . This reaction typically requires a base catalyst and can be carried out under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, beta-amino-4-nitro-, (betaR)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce a nitro compound.

Scientific Research Applications

Benzeneethanol, beta-amino-4-nitro-, (betaR)- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneethanol, beta-amino-4-nitro-, (betaR)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biomolecules. The specific molecular targets and pathways involved depend on the context of its use and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzeneethanol, 4-nitro- (CAS 100-27-6)

- Structure: Lacks the beta-amino group but retains the 4-nitro substitution.

- Properties: Boiling point (Tboil) = 450.20 K at 2.10 kPa; higher volatility compared to amino-substituted analogs due to reduced hydrogen bonding .

- Applications: Primarily used as an intermediate in organic synthesis. The absence of the amino group limits its utility in chiral catalysis or pharmaceutical contexts.

Benzeneethanol, beta-methyl-, (betaR) (CAS 19141-40-3)

- Properties : Lower polarity due to the hydrophobic methyl group; used in fragrance formulations (e.g., rose-like scents). The methyl group enhances lipid solubility, making it suitable for cosmetic applications .

Benzeneethanol, beta-ethenyl- (CAS 6052-63-7)

- Properties : Higher reactivity due to the ethenyl group, enabling participation in polymerization or addition reactions. Used in specialty chemical synthesis .

Benzeneethanol, beta-methoxy- (RIFM studies)

- Structure : Methoxy (-OCH₃) group at the beta position.

- Properties : Enhanced solubility in polar solvents compared to methyl or ethenyl analogs. Tested for skin irritation and sensitization in cosmetic formulations, showing mild effects at low concentrations .

Functional Group Influence on Physicochemical Properties

*Inferred: The amino group increases water solubility compared to nitro-only analogs.

Stereochemical Considerations

The (betaR) configuration distinguishes this compound from its (betaS) enantiomer. For example, (R)-2-phenylpropanol (beta-methyl) is preferred in enantioselective syntheses due to its compatibility with specific enzyme active sites . Similarly, the betaR configuration in the target compound may optimize interactions in biological systems or chiral separations.

Biological Activity

Benzeneethanol, beta-amino-4-nitro-, (betaR)- is an organic compound that has garnered attention due to its diverse biological activities. This compound features a nitro group, which significantly influences its pharmacological properties. The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound is characterized by the presence of a benzene ring substituted with an amino group (-NH2) and a nitro group (-NO2). Its molecular formula is C8H10N2O3, and it has a molecular weight of approximately 182.18 g/mol. The presence of these functional groups allows for significant interactions within biological systems.

Mechanisms of Biological Activity

The biological activity of Benzeneethanol, beta-amino-4-nitro-, (betaR)- can be explained through several mechanisms:

- Electrophilic Interactions : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition or activation .

- Hydrogen Bonding : The hydroxyl and amino groups enable the formation of hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

- Lipophilicity : The compound's structure contributes to its lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets .

Biological Activities

Research has demonstrated that Benzeneethanol, beta-amino-4-nitro-, (betaR)- exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that nitro compounds often display antibacterial properties. For instance, derivatives similar to Benzeneethanol have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Potential : Nitro compounds are known for their antineoplastic properties. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation .

- Anti-inflammatory Effects : Compounds containing nitro groups have been investigated for their ability to inhibit nitric oxide synthase (iNOS), leading to reduced inflammation in various models .

Case Studies

Several studies have highlighted the biological activity of Benzeneethanol, beta-amino-4-nitro-, (betaR)-:

- Antimicrobial Study : A study tested the efficacy of related nitro compounds against bacterial strains. Results showed inhibition zones indicating significant antibacterial activity at concentrations as low as 20 μM against S. aureus .

- Anticancer Research : In vitro assays demonstrated that nitro-substituted benzamides exhibited cytotoxic effects on cancer cell lines, with IC50 values ranging from 10 to 30 μM depending on the specific structure and substitution pattern .

- Inflammation Model : In a mouse model of inflammation, administration of a nitro compound derivative resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Data Table

The following table summarizes key findings related to the biological activity of Benzeneethanol, beta-amino-4-nitro-, (betaR)-:

| Biological Activity | Target Organism/Pathway | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 20 | Significant inhibition |

| Anticancer | Cancer cell lines | 10 - 30 | Cytotoxic effects |

| Anti-inflammatory | iNOS inhibition | Varies | Decrease in TNF-α and IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.